An In-depth Technical Guide to 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride (CAS 2742657-01-6)
An In-depth Technical Guide to 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride (CAS 2742657-01-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride, a novel pyrrolidine derivative. Due to the limited publicly available data on this specific compound, this document presents a scientifically grounded, prospective analysis. It details a plausible multi-step synthetic pathway, predicted physicochemical properties, a robust analytical characterization workflow, and potential applications in medicinal chemistry and drug discovery. The methodologies and claims herein are supported by established chemical principles and analogous transformations reported in peer-reviewed literature.
Introduction and Rationale
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its conformational rigidity and ability to engage in various biological interactions make it a valuable building block for designing novel therapeutic agents. The introduction of diverse substituents at the 2-position of the pyrrolidine ring can significantly modulate the pharmacological activity, selectivity, and pharmacokinetic properties of the resulting molecules.[2][3][4][5]
The title compound, 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride, features a flexible ether linkage and a bulky tert-butoxy group. This unique combination of a rigid heterocyclic core and a sterically demanding, lipophilic side chain suggests its potential as a novel building block for exploring new chemical space in drug discovery. The hydrochloride salt form enhances its aqueous solubility and stability, making it amenable to handling and formulation.[6][7][8] This guide aims to provide a foundational understanding of this compound by proposing a logical synthetic route and outlining its expected characteristics.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride can be envisioned in a four-step sequence starting from commercially available precursors. The overall strategy involves the initial formation of 2-(pyrrolidin-2-yl)ethanol, followed by the protection of the pyrrolidine nitrogen, etherification of the hydroxyl group, and finally, deprotection and salt formation.
Caption: Proposed multi-step synthesis of 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride.
Step 1: Synthesis of 2-(Pyrrolidin-2-yl)ethanol
The initial precursor, 2-(pyrrolidin-2-yl)ethanol, can be synthesized from γ-butyrolactone and ethanolamine. This process typically involves a two-stage reaction: the initial ring-opening and subsequent cyclization to form N-(2-hydroxyethyl)-2-pyrrolidone, followed by the reduction of the amide.
Experimental Protocol (Hypothetical):
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Part A: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone
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To a round-bottom flask equipped with a reflux condenser, add γ-butyrolactone (1.0 eq), ethanolamine (1.0-1.2 eq), and water.[9]
-
Heat the mixture to 200-250°C for 2-4 hours.[9]
-
Monitor the reaction progress by GC-MS.
-
Upon completion, allow the mixture to cool to room temperature. The crude N-(2-hydroxyethyl)-2-pyrrolidone can be purified by vacuum distillation.
-
-
Part B: Reduction to 2-(Pyrrolidin-2-yl)ethanol
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like anhydrous tetrahydrofuran (THF) or methanol.[10]
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of N-(2-hydroxyethyl)-2-pyrrolidone (1.0 eq) in the same solvent to the reducing agent suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0°C and carefully quench the excess reducing agent by the sequential addition of water and an aqueous NaOH solution.
-
Filter the resulting solid and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 2-(pyrrolidin-2-yl)ethanol, which can be purified by column chromatography or distillation.
-
Step 2: N-Boc Protection
The secondary amine of the pyrrolidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step. This is a standard procedure in organic synthesis.[11][]
Experimental Protocol (Hypothetical):
-
Dissolve 2-(pyrrolidin-2-yl)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et₃N, 1.1-1.5 eq) or another suitable base to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at room temperature.[11]
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, by flash column chromatography on silica gel.
Step 3: O-tert-Butylation
The conversion of the primary alcohol to a tert-butyl ether is a key step. This can be achieved under acidic conditions using a tert-butylating agent.
Experimental Protocol (Hypothetical):
-
Dissolve tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent like tert-butyl acetate.
-
Add a catalytic amount of a strong acid catalyst, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[13][14]
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl 2-[2-(tert-butoxy)ethyl]pyrrolidine-1-carboxylate, by flash column chromatography.
Step 4: N-Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treatment with a strong acid.[6]
Experimental Protocol (Hypothetical):
-
Dissolve tert-butyl 2-[2-(tert-butoxy)ethyl]pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or 1,4-dioxane.
-
Cool the solution to 0°C.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) or bubble HCl gas through the solution.[7][8]
-
A precipitate should form upon addition of the acid.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride as a solid.
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure.
| Property | Predicted Value |
| CAS Number | 2742657-01-6 |
| Molecular Formula | C₁₀H₂₂ClNO |
| Molecular Weight | 207.74 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
Analytical Characterization Workflow
A comprehensive analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride.
Caption: A comprehensive analytical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the ethyl bridge protons, and the tert-butyl group protons. The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt may cause broadening of the N-H proton signal.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the molecule, including the four unique carbons of the pyrrolidine ring, the two carbons of the ethyl side chain, and the carbons of the tert-butoxy group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 172.19. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for:
-
N-H stretching of the secondary ammonium salt (broad band around 2700-3000 cm⁻¹).[7]
-
C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹).
-
C-O stretching of the ether linkage (around 1050-1150 cm⁻¹).
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., UV or MS) can be used to assess the purity of the final compound. A single major peak would indicate a high degree of purity.
Elemental Analysis
Elemental analysis for carbon, hydrogen, and nitrogen would provide the empirical formula of the compound, which should be in close agreement with the calculated values for C₁₀H₂₂ClNO.
Potential Applications and Future Research
Given the prevalence of the pyrrolidine scaffold in bioactive molecules, 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
-
Medicinal Chemistry: This compound can be used as a starting material for the synthesis of libraries of novel compounds to be screened for various biological activities, including but not limited to, antiviral, antibacterial, and CNS-active agents. The 2-substituted side chain can be further elaborated or modified.
-
Asymmetric Catalysis: Chiral derivatives of this compound could potentially serve as ligands for asymmetric metal catalysis or as organocatalysts.
-
Material Science: The unique structure could be incorporated into polymers or other materials to modulate their physical and chemical properties.
Future research should focus on the successful synthesis and full characterization of this compound. Once available, its biological activity profile can be explored, and its utility as a synthetic intermediate can be demonstrated in the preparation of more complex target molecules.
Safety and Handling
As with any new chemical entity, 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be consulted once available.
Conclusion
While direct experimental data for 2-[2-(tert-butoxy)ethyl]pyrrolidine hydrochloride is not yet widely available, this technical guide provides a robust theoretical framework for its synthesis, characterization, and potential utility. The proposed synthetic route is based on well-established chemical transformations, and the outlined analytical workflow provides a clear path for its structural verification and purity assessment. This compound holds promise as a valuable new building block for researchers in drug discovery and chemical synthesis.
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